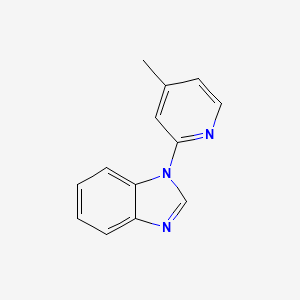

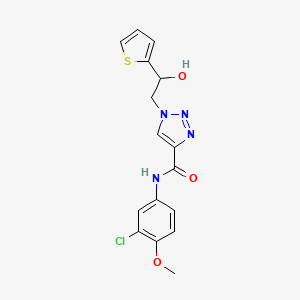

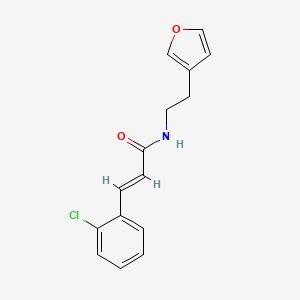

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like “3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide”, has been a topic of interest among researchers . The Fischer indole synthesis method is one of the common methods used for the synthesis of indole derivatives . Additionally, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation .科学的研究の応用

Chemical Synthesis and Functionalization

Research on compounds structurally related to "3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide" demonstrates significant interest in their synthesis and functionalization. For example, studies on the palladium iodide catalyzed multicomponent carbonylative approaches have provided insights into the synthesis of functionalized isoindolinone derivatives, highlighting the versatility of these compounds in organic synthesis (Mancuso et al., 2014). Similarly, the efficient syntheses of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization processes underscore the potential for generating novel isoindolinone derivatives with unique structural features (Yu et al., 2017).

Biological Activity

The synthesis and characterization of new compounds provide a basis for evaluating their potential biological activities. Research on the analgesic activity of pyrazoles and triazoles bearing a dibromo-quinazoline moiety reveals the therapeutic potential of these compounds (Saad et al., 2011). Moreover, the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives have been explored, demonstrating enzyme inhibition against various biological targets (Abbasi et al., 2014).

Antimicrobial and Anticancer Evaluation

The exploration of antimicrobial and anticancer properties is another vital research application. For instance, novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the importance of structural modification in enhancing biological efficacy (Habib et al., 2013). Additionally, the synthesis and antimicrobial activities of triazole derivatives further illustrate the potential of these compounds in addressing microbial resistance (Bektaş et al., 2007).

特性

IUPAC Name |

3-chloro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-21-8-7-12-9-13(5-6-16(12)21)17(22)11-20-18(23)14-3-2-4-15(19)10-14/h2-6,9-10,17,22H,7-8,11H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGRZBVBSOLPNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2379489.png)

![{2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2379490.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2379496.png)

![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2379499.png)

![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)